1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-3-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N5O/c23-17-9-3-4-10-18(17)31-20(15-7-5-11-27-12-15)19(29-30-31)21(32)28-13-14-6-1-2-8-16(14)22(24,25)26/h1-12H,13H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNGAATVDKQNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a pyridinyl boronic acid or halide is coupled with the triazole intermediate.
Incorporation of the trifluoromethylphenyl group: This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups within the compound to their reduced forms, such as alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The pyridinyl and triazole rings can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the triazole ring and its derivatives.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the chlorophenyl and pyridinyl groups can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Features
The compound shares structural motifs with several bioactive molecules, as outlined below:
Table 1: Structural and Functional Comparison of Key Analogues
Key Differences in Bioactivity and Selectivity
- Triazole vs. Pyrazole Cores : The triazole core in the target compound may confer greater metabolic stability compared to pyrazole-based analogs (e.g., razaxaban) due to reduced susceptibility to oxidative degradation . However, pyrazole derivatives often exhibit stronger hydrogen-bonding interactions with targets like Factor Xa .
- Substituent Effects: The pyridin-3-yl group in the target compound may enhance solubility and target engagement compared to bulkier substituents (e.g., thienopyrimidinyloxy in ’s compound), which improve selectivity for kinases like c-Met . The 2-(trifluoromethyl)benzyl carboxamide moiety likely increases membrane permeability relative to simpler alkylamide groups (e.g., ethylamide in ’s compound) .
- Biological Targets : While razaxaban targets Factor Xa , triazole carboxamides with chlorophenyl/trifluoromethyl groups (e.g., ) show kinase inhibition, suggesting the target compound may share this mechanism.
Physicochemical and Pharmacokinetic Properties
- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to ’s protocol (THF-mediated coupling of amino-triazoles with acyl chlorides) .
Potential Contradictions and Limitations
- Activity vs. Selectivity : While ’s triazole carboxamide shows potent c-Met inhibition, the target compound’s pyridinyl substituent may shift selectivity to other kinases (e.g., VEGFR2) .
3. Its comparison with pyrazole-based analogs (e.g., razaxaban) highlights trade-offs between core stability and target engagement, while substituent variations (chlorophenyl, trifluoromethyl) modulate potency and selectivity. Further studies are required to validate its biological targets and pharmacokinetic profile.
Biological Activity
The compound 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with triazole rings often exhibit significant anticancer properties. Specifically, studies have demonstrated that related triazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves the inhibition of key signaling pathways such as EGFR and caspase activation leading to apoptotic cell death .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 2.57 | EGFR inhibition, apoptosis induction |
| MDA-MB-231 | 4.08 | Caspase activation |
| HeLa (Cervical) | 5.24 | Tubulin polymerization inhibition |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group enhances its lipophilicity and antimicrobial potency .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Effective |
| MRSA | 16 | Moderate efficacy |
| Escherichia coli | >32 | Ineffective |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models. This suggests potential applications in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis of several triazole derivatives, including the compound . In vitro assays revealed that it significantly inhibited the growth of cancer cells while showing minimal toxicity to normal cells. The study concluded that this compound could serve as a lead for developing new anticancer agents .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation is a common mechanism.
- Antimicrobial Mechanisms: Disruption of bacterial cell wall synthesis and interference with metabolic pathways are noted mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
